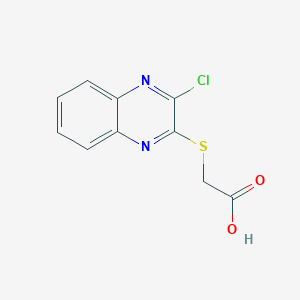

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds, including quinoxaline derivatives, is known for its potential in pharmaceutical applications due to their diverse biological properties.

Synthesis Analysis

The synthesis of related quinoxaline derivatives can be inferred from the methods described in the papers. For instance, the synthesis of 2-(2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid derivatives involves the reaction of isothiocyanatophenyl propenoic acid derivatives with secondary amines, followed by cyclization at reflux temperature to yield the desired compounds in a one-pot process . This method could potentially be adapted for the synthesis of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid by choosing appropriate starting materials and reaction conditions.

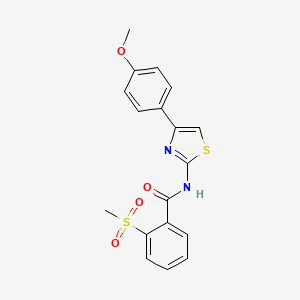

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further modified with various substituents. The crystal structure and spectroscopic characterization of a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was determined using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction . These techniques could be applied to determine the molecular structure of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid.

Chemical Reactions Analysis

The chemical reactivity of quinoxaline derivatives is influenced by the functional groups attached to the quinoxaline core. The presence of an acetic acid moiety, as seen in the related compounds, suggests that these derivatives can undergo reactions typical of carboxylic acids, such as esterification and amidation . The thioether linkage in 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid may also participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are determined by their molecular structure. The presence of heteroatoms such as sulfur and chlorine can influence the compound's polarity, solubility, and reactivity. The related compounds exhibit properties such as luminescence and potential antitumor activities, which could also be relevant for 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid . The exact properties would need to be determined experimentally through methods such as elemental analysis, spectroscopy, and biological assays.

Scientific Research Applications

Chemical Synthesis and Reactivity

Quinoxaline derivatives, including those related to 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid, have shown unusual chlorine substitution reactions, highlighting the nucleophilic mechanism of chlorination in such compounds. This reactivity is critical for developing new synthetic routes and molecules with potential biological activities (Ahmad, Habib, Ziauddin, & Bashir, 1965). Furthermore, the interaction of quinoxaline derivatives with nucleophilic reagents, including mercaptoacetic acid, leads to the formation of novel compounds with potential for further application in medicinal chemistry (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).

Biological Activities

Research has identified a novel series of compounds synthesized from 2-mercapto-4-methyl-5-thiazoleacetic acid and 4,7-dichloroquinoline, showing promising antimalarial and anticancer activities. This indicates the significant potential of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid derivatives in drug development for treating malaria and cancer (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).

Material Science and Sensor Technology

The development of electrochemical sensors using derivatives of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid, particularly for DNA hybridization, showcases the compound's utility in biosensor technology. These sensors can offer high sensitivity and specificity for detecting genetic material, with potential applications in medical diagnostics and forensic science (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).

Antimicrobial and Anti-inflammatory Activities

Novel quinoxalines, including derivatives of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid, have been explored for their antimicrobial activities. This research avenue is crucial for developing new antibiotics and antimicrobial agents to combat resistant microbial strains (Soliman & Amer, 2012). Additionally, the anti-inflammatory activity of certain derivatives suggests potential therapeutic applications for inflammatory diseases (Singh et al., 2010).

Future Directions

The future directions for “2-((3-Chloroquinoxalin-2-yl)thio)acetic acid” could involve further exploration of its diverse properties and potential for various applications. The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Mechanism of Action

Target of Action

Quinoxaline derivatives, a class to which cqa belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been shown to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Some quinoxaline derivatives have shown potent inhibition activity, suggesting that they may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSBQYBWOMNCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)